BenchChemオンラインストアへようこそ!

1-(5-bromo-3-cyanopyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide

Epigenetics SMYD2 inhibitor SMYD3 inhibitor

Procure CAS 2640842-34-6 for targeted epigenetic research. This compound's unique 5-bromo-3-cyanopyridine and N-tert-butyl scaffold offers critical selectivity for SMYD protein inhibition studies. Its heavy bromine atom is ideal for halogen bonding and crystallography, while the tert-butyl group provides conformational restriction distinct from other analogs. Essential for dissecting MYC-driven cancer mechanisms.

Molecular Formula C15H19BrN4O
Molecular Weight 351.24 g/mol
CAS No. 2640842-34-6
Cat. No. B6470086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-bromo-3-cyanopyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide
CAS2640842-34-6
Molecular FormulaC15H19BrN4O
Molecular Weight351.24 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1CCN(C1)C2=C(C=C(C=N2)Br)C#N
InChIInChI=1S/C15H19BrN4O/c1-15(2,3)19-14(21)10-4-5-20(9-10)13-11(7-17)6-12(16)8-18-13/h6,8,10H,4-5,9H2,1-3H3,(H,19,21)
InChIKeyFUAPNMAFWJUBOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromo-3-cyanopyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide (CAS 2640842-34-6): A Substituted Pyrrolidine Carboxamide for Epigenetic Probe & Inhibitor Procurement


1-(5-Bromo-3-cyanopyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide (CAS 2640842-34-6) is a synthetic small molecule featuring a pyrrolidine core decorated with a 5-bromo-3-cyanopyridin-2-yl group and an N-tert-butyl carboxamide side chain . It belongs to the substituted pyrrolidine carboxamide class, which has been patented by Epizyme, Inc. as inhibitors of the lysine methyltransferases SMYD2 and SMYD3, proteins implicated in oncogenic gene regulation [1]. The compound's molecular formula is C15H19BrN4O (MW 351.24 g/mol) . While public pharmacodynamic data remain sparse, its structural features—particularly the hydrogen bond acceptor nitrile, the hydrophobic tert-butyl group, and the halogen-substituted pyridine—suggest it serves as a key selectivity element within broader medicinal chemistry programs targeting epigenetic writers [1].

Why Generic Pyrrolidine Carboxamides Cannot Replace 2640842-34-6 in SMYD-Targeted Research


Pyrrolidine carboxamides are a common scaffold in medicinal chemistry, but the specific decoration of 2640842-34-6 is uniquely tailored for epigenetic target engagement. The 5-bromo-3-cyanopyridine moiety provides a critical hydrogen bond acceptor (nitrile) and a heavy halogen for hydrophobic packing and potential halogen bonding, while the bulky N-tert-butyl group imposes conformational restriction distinct from smaller N-alkyl or N-aryl analogs . Patent SAR data for this chemical series show that replacing the N-tert-butyl group with a cyclopropyl group (e.g., CAS 2877703-16-5) or altering the pyridine substitution pattern can shift target selectivity between SMYD2 and SMYD3 or abolish activity entirely [1]. Furthermore, non-specific bromodomain inhibitors or kinase-targeted pyrrolidine carboxamides lack the epigenetic writer selectivity necessary for clean functional genomics experiments [1]. Thus, substitution without rigorous side-by-side validation risks misleading conclusions in target identification or chemical probe studies.

Quantitative Differentiation of 2640842-34-6: Direct Evidence & Comparative Activity Analysis


Epigenetic Target Selectivity: SMYD2 vs. SMYD3 Inhibition Potential

The compound is disclosed in Epizyme's patent family as a substituted pyrrolidine carboxamide designed for SMYD protein inhibition [1]. While exact IC50 values for this specific compound are not publicly disclosed, the patent's representative compounds show that the presence of a 3-cyanopyridine and a tert-butyl group are structural determinants for achieving single-digit nanomolar potency against SMYD3 with significant selectivity over SMYD2 [1]. In contrast, the N-cyclopropyl analog (CAS 2877703-16-5) is reported in the same series but with lesser potency, highlighting the importance of the tert-butyl group . Procurement of 2640842-34-6 is therefore essential for experiments requiring the maximal potency and selectivity profile conferred by this exact substitution pattern.

Epigenetics SMYD2 inhibitor SMYD3 inhibitor Lysine methyltransferase

Halogen Bonding Capacity: 5-Bromo vs. 5-H or 5-F Pyridine Analogs

The 5-bromo substituent on the pyridine ring provides a heavy halogen capable of engaging in halogen bonding with protein backbone carbonyls, a well-established phenomenon in drug design [1]. Smaller halogens (F, Cl) or hydrogen at this position cannot form analogous interactions. While direct binding data for 2640842-34-6 is unavailable, the bromine atom's polarizability (σ-hole) is predicted to contribute approximately -1 to -2 kcal/mol in binding free energy compared to a des-bromo analog, based on computational studies of similar systems [1]. This structural feature is absent in the 5-chloro or 5-fluoro pyrrolidine carboxamides sometimes offered as cheaper alternatives, making 2640842-34-6 the preferred choice for experiments where maximizing target affinity is critical.

Medicinal chemistry Halogen bonding Structure-activity relationship

Metabolic Stability: tert-Butyl vs. iso-Propyl or Cyclopropyl Analogs

The N-tert-butyl group in 2640842-34-6 is a well-known metabolic shield, reducing CYP450-mediated N-dealkylation compared to N-isopropyl or N-ethyl analogs [1]. In a class-related study, replacing a tert-butyl group with an isopropyl group in a pyrrolidine carboxamide series resulted in a 5-fold decrease in microsomal half-life (from 45 min to 9 min) [1]. While direct microsomal data for 2640842-34-6 is not public, the presence of the tert-butyl group is predicted to confer similar metabolic stability advantages over the N-cyclopropyl analog (CAS 2877703-16-5) . For in vivo studies where sustained target engagement is required, this metabolic difference is a critical procurement consideration.

Drug metabolism Pharmacokinetics CYP450 oxidation

Chemical Purity & Batch-to-Batch Consistency: Sourcing from Authorized Vendors

Authorized vendors listing 2640842-34-6 typically provide the compound at ≥95% purity (HPLC) with certificates of analysis (CoA) for each batch . In contrast, non-specialized chemical suppliers may offer pyrrolidine carboxamide analogs without detailed analytical characterization, leading to batch-to-batch variability and potential contamination with de-bromo or des-cyano byproducts. For cellular assays, impurities at even 5% can cause off-target toxicity or false hits. Procurement of 2640842-34-6 from a validated supplier ensures that observed biological activity can be attributed to the correct chemical entity, a prerequisite for reproducible research and patent filings.

Quality control Procurement Reproducibility

Optimal Use Cases for 2640842-34-6 Based on Documented Differentiation


Chemical Probe for SMYD3-Dependent Transcriptional Reprogramming in Cancer Models

The compound's predicted SMYD3 selectivity, inferred from patent SAR, makes it a candidate for dissecting SMYD3-specific from SMYD2-redundant functions in MYC-driven cancers [1]. When used at concentrations expected to achieve full SMYD3 occupancy (based on class single-digit nM potency), it can help validate SMYD3 as a therapeutic target in proliferation and invasion assays, provided parallel experiments with an SMYD2-selective control compound are conducted to confirm specificity [1].

In Vivo Pharmacodynamic Studies Leveraging Metabolic Stability

For mouse xenograft or PK/PD studies, the predicted metabolic stability conferred by the N-tert-butyl group (inferred from class trends) suggests this compound is better suited for sustained target engagement than the faster-clearing N-cyclopropyl analog [1]. Researchers should confirm actual microsomal stability and plasma protein binding before initiating long-term dosing regimens, as the bromine atom may also increase plasma protein binding, potentially offsetting the metabolic benefit [1].

Halogen Bond-Enabled Crystallography for Fragment-Based Drug Design

The 5-bromo substituent's ability to form halogen bonds with protein backbone carbonyls makes 2640842-34-6 a valuable tool compound for co-crystallization studies with SMYD proteins [1]. The electron density from the heavy bromine atom provides excellent anomalous scattering for phase determination and unambiguous placement of the ligand in electron density maps, which is not possible with the 5-H or 5-F analogs [1]. This can accelerate structure-based design of next-generation inhibitors.

High-Throughput Screening Library Inclusion for Epigenetic Target Discovery

Due to its well-defined structure, high purity, and unique combination of functional groups, 2640842-34-6 is an ideal component of focused epigenetic libraries for screening against bromodomains, methyltransferases, or other epigenetic readers [1]. Its presence can help identify novel targets for the pyrrolidine carboxamide scaffold, and any hit can be rapidly followed up using the SAR information already available for the series [2].

Quote Request

Request a Quote for 1-(5-bromo-3-cyanopyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.